8-Bromoisoquinolin-7-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromoisoquinolin-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-7-5-11-4-3-6(7)1-2-8(9)12/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMFRPFEEWSQIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Bromoisoquinolin 7 Ol and Analogous Structures
Retrosynthetic Analysis of 8-Bromoisoquinolin-7-ol
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com For this compound, the primary disconnections involve the carbon-bromine and carbon-oxygen bonds.
A logical retrosynthetic approach would involve disconnecting the C-Br and C-OH bonds, leading to the isoquinoline (B145761) core as the primary precursor. This strategy relies on the subsequent regioselective introduction of the bromine and hydroxyl groups. The key challenge lies in controlling the regiochemistry of these functionalization reactions on the isoquinoline scaffold.
Another viable retrosynthetic pathway involves the construction of the isoquinoline ring from a suitably substituted benzene (B151609) derivative already containing the required bromo and hydroxyl (or a precursor) functionalities. This approach shifts the challenge to the synthesis of the substituted precursor and the subsequent cyclization reaction to form the isoquinoline ring system. For instance, a 2-bromobenzaldehyde (B122850) derivative could be a key starting material. semanticscholar.org
Direct Synthesis Approaches for this compound
Direct synthesis methods aim to introduce the bromo and hydroxyl groups onto a pre-existing isoquinoline scaffold in a controlled manner.
Regioselective Bromination Strategies at the Isoquinoline C-8 Position
Achieving regioselective bromination at the C-8 position of the isoquinoline ring is a significant synthetic hurdle. Electrophilic aromatic substitution on the isoquinoline ring typically favors the C-5 and C-8 positions. iust.ac.ir However, mixtures of isomers are often obtained, necessitating careful control of reaction conditions to favor the desired C-8 isomer. orgsyn.org
Several methods have been explored to enhance C-8 selectivity. The use of strong acids like concentrated sulfuric acid or trifluoromethanesulfonic acid in conjunction with a brominating agent such as N-bromosuccinimide (NBS) or N,N'-dibromoisocyanuric acid (DBI) can influence the regioselectivity. researchgate.net Temperature control is also crucial; lower temperatures can favor the formation of the 8-bromo isomer. orgsyn.org Another approach involves the use of a directing group to guide the bromination to the C-8 position.
| Reagent System | Position(s) Brominated | Reference |
| Br2/AlCl3 | 5- and 5,8- | researchgate.net |
| NBS/H2SO4 | 5- and 8- | orgsyn.orgresearchgate.net |
| DBI/CF3SO3H | 5- | researchgate.net |
Site-Specific Hydroxylation Strategies at the Isoquinoline C-7 Position
The introduction of a hydroxyl group at the C-7 position of an isoquinoline ring is another key challenge. Direct hydroxylation methods are often not regioselective. However, enzymatic and microbiological approaches have shown promise for the site-selective oxidation of isoquinoline and its derivatives. rsc.org While direct C-7 hydroxylation remains an area of active research, some enzymatic systems have been identified that can hydroxylate at specific positions of the isoquinoline ring system. rsc.org
Recent developments in C-H activation and functionalization offer promising avenues for the direct introduction of hydroxyl groups. researchgate.net These methods often employ transition metal catalysts and specific directing groups to achieve high regioselectivity.
Sequential Functionalization Protocols
A sequential approach, involving the introduction of one functional group followed by the other, is a common strategy. For instance, one could first perform a regioselective bromination at the C-8 position and then introduce the hydroxyl group at the C-7 position. The order of these steps is critical and depends on the activating or deactivating nature of the introduced substituent on the subsequent reaction.
A plausible sequence could involve:
Bromination at C-8: Utilizing conditions that favor the formation of 8-bromoisoquinoline (B29762).
Nitration at C-7: The bromo group at C-8 may influence the regioselectivity of a subsequent nitration.
Reduction of the nitro group: Conversion of the nitro group to an amino group.
Diazotization and hydrolysis: Transformation of the amino group to a hydroxyl group.
This multi-step sequence within a direct synthesis framework allows for a more controlled introduction of the desired functionalities.
Multi-Step Synthetic Pathways to this compound Precursors
When direct functionalization of the isoquinoline core is not feasible, the synthesis of a pre-functionalized precursor that can be cyclized to the desired product is a powerful alternative.
Synthesis of Bromoisoquinoline Scaffolds
The synthesis of various bromoisoquinoline isomers serves as a foundational step for accessing more complex derivatives. Several established methods exist for the synthesis of bromoisoquinolines, which can then be further functionalized.
For example, 5-bromoisoquinoline (B27571) and 5-bromo-8-nitroisoquinoline (B189721) are key intermediates that can be synthesized from isoquinoline. orgsyn.orggoogle.com The synthesis of 5-bromoisoquinoline can be achieved by reacting isoquinoline with a brominating agent in the presence of a strong acid. google.com Further nitration of 5-bromoisoquinoline can yield 5-bromo-8-nitroisoquinoline. orgsyn.orggoogle.com
The Pomeranz-Fritsch reaction and its modifications provide a route to isoquinolines from benzaldehydes and aminoacetaldehyde diethyl acetals. semanticscholar.orgiust.ac.ir By starting with a suitably substituted 2-bromobenzaldehyde, one can construct an 8-bromoisoquinoline scaffold. For example, 8-bromo-7-methoxyisoquinoline (B1626704) has been synthesized using a modification of the Pomeranz-Fritsch reaction. semanticscholar.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are invaluable for modifying bromoisoquinoline scaffolds. semanticscholar.orgacs.org These reactions allow for the introduction of a wide range of substituents, which can then be transformed into the desired hydroxyl group.
Synthesis of Isoquinolinol Scaffolds
The isoquinoline core is a significant structural motif found in numerous natural products and pharmacologically active compounds. niscpr.res.inscispace.com Traditional methods for constructing the isoquinoline skeleton include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. uj.edu.placs.org These classic syntheses often rely on electrophilic aromatic substitution and can be limited by harsh reaction conditions and a narrow substrate scope, particularly for electron-poor systems. niscpr.res.inscispace.com
A common strategy for the synthesis of isoquinolinols involves the aromatization of tetrahydroisoquinolinol precursors. rsc.org This transformation is often carried out using oxidizing agents. One reported method utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of atmospheric oxygen, offering a milder alternative to heavy metal-based oxidation. rsc.org The Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone followed by dehydration, is a key method for preparing the tetrahydroisoquinoline core. uj.edu.placs.org For instance, the condensation of (+/-)-m-tyrosine with formaldehyde (B43269) yields a tetrahydroisoquinoline-3-carboxylic acid, which can be further functionalized. rsc.org
More contemporary approaches focus on developing more versatile and tolerant reactions. Multicomponent reactions (MCRs), such as the Ugi reaction, have been successfully employed in post-cyclization strategies to generate diverse isoquinoline scaffolds. uj.edu.placs.org For example, the Ugi reaction followed by a Pomeranz-Fritsch or Schlittler-Müller cyclization allows for the synthesis of a variety of isoquinolines from simple building blocks. uj.edu.placs.org
Transition Metal-Catalyzed Synthetic Routes Towards this compound
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoquinolines. These methods often provide higher efficiency, regioselectivity, and functional group tolerance compared to traditional approaches.
Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium catalysis is a powerful tool for the construction of the isoquinoline framework through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. rsc.org A variety of palladium-catalyzed reactions have been developed for this purpose, including sequential C(sp²)–H and C(sp³)–H bond activation/annulation reactions. nih.gov
One strategy involves the palladium-catalyzed α-arylation of ketones, followed by a cyclization reaction to form the isoquinoline ring system. nih.gov This approach allows for the convergent synthesis of polysubstituted isoquinolines from readily available starting materials. nih.gov Another powerful method is the Heck reaction, where a palladium catalyst is used to couple 2-(1-alkynyl)arylaldimines with various alkenes, leading to the formation of 4-(1-alkenyl)-3-arylisoquinolines. researchgate.net The introduction of an ortho-methoxy group on the benzaldimine has been shown to promote the cyclization and stabilize the palladium(II) intermediate, resulting in improved yields. researchgate.net
Furthermore, palladium-catalyzed aminocarbonylation has been utilized for the selective synthesis of isoquinoline derivatives. mdpi.com For instance, the reaction of isoquinoline N-oxides with nitroalkenes in the presence of a palladium(II) catalyst can generate C1-benzoyl isoquinolines through a process involving remote C-H bond activation and intramolecular oxygen atom transfer. rsc.org
Rhodium-Catalyzed Coupling/Cyclization Cascade Reactions
Rhodium catalysts have emerged as highly effective for the synthesis of isoquinolines via C-H activation and annulation reactions. acs.org These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. organic-chemistry.org A common approach involves the coupling of aryl aldimines or ketoximes with alkynes. acs.orgacs.org
For example, a rhodium(III)-catalyzed oxidative coupling of aryl aldimines with internal alkynes affords 3,4-disubstituted isoquinolines with high regioselectivity. acs.org Mechanistic studies suggest that the C-N bond formation occurs via reductive elimination from a rhodium(III) species. acs.org Similarly, the reaction of benzimidates with diazodiesters or diazoketoesters, serving as a C2 source, can lead to the formation of the isoquinoline ring through Rh(III)-catalyzed C-H activation and subsequent intramolecular cyclization. rsc.org
Another innovative rhodium-catalyzed approach utilizes vinyl selenone as an acetylene (B1199291) surrogate for the annulative coupling to produce 3,4-unsubstituted isoquinolines. organic-chemistry.org This method is notable for its mild reaction conditions and the ability to recover and recycle the selenium-containing byproduct. organic-chemistry.org Additionally, rhodium(III)-catalyzed synthesis of isoquinoline derivatives has been achieved from benzimidates and allyl carbonates, with the liberation of hydrogen gas. rsc.org
Copper-Mediated Oxidative Functionalization Approaches
Copper catalysis provides an economical and environmentally friendly alternative to precious metal catalysts for the synthesis of isoquinolines. researchgate.net Copper-mediated reactions often involve oxidative functionalization and can be performed under mild conditions.
One notable example is the copper-mediated oxidative functionalization of C(sp³)–H bonds with isoquinolines. acs.orgnih.gov This radical process allows for the preparation of N-alkyl(benzyl)isoquinolin-1(2H)-ones in moderate to high yields without the need for ligands. acs.orgnih.gov This method has also been applied to the two-step synthesis of 5-oxaprotoberberinones. acs.orgnih.gov
Copper(I) iodide has been used to catalyze the oxidative C(sp²)-H functionalization of isoquinolines with vinyl azides under aerobic conditions to produce 2-phenylimidazo[2,1-a]isoquinolines. researchgate.net This reaction proceeds with single isomer formation. Furthermore, a copper-catalyzed tandem Sonogashira coupling followed by a regioselective 6-endo cyclization has been developed for the efficient synthesis of organic-chemistry.orgrsc.orgacs.orgtriazolo[5,1-a]isoquinoline derivatives. researchgate.net
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of isoquinolines is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Key aspects include the use of biodegradable solvents, recyclable catalysts, and atom-economical reactions. niscpr.res.inajgreenchem.com
One approach involves the use of a Ru(II)/PEG-400 catalytic system for the synthesis of 1-phenyl isoquinoline derivatives. niscpr.res.inajgreenchem.com This method utilizes polyethylene (B3416737) glycol (PEG-400) as a biodegradable and recyclable solvent, and the reaction proceeds via C-H/N-N bond activation. niscpr.res.inajgreenchem.com The protocol features a simple extraction procedure and high atom economy. niscpr.res.inajgreenchem.com
Ultrasound-promoted synthesis is another green methodology that has been applied to the generation of pyrido[2,1-a]isoquinoline derivatives. nih.gov This catalyst-free multicomponent reaction is performed in water at room temperature, offering advantages such as high yields, short reaction times, and easy work-up. nih.gov Additionally, a metal- and additive-free protocol for the construction of aminated isoquinolines in an aqueous medium has been reported, which involves the activation of a nitrile towards nucleophilic addition and subsequent annulation. rsc.org This method is operationally simple and demonstrates high functional group tolerance. rsc.org Catalyst-free synthesis of isoquinoline-fused benzimidazoles from 2-alkynylbenzaldehydes and ortho-phenylenediamines in ethanol (B145695) at room temperature further highlights the move towards more environmentally benign synthetic routes. rsc.org
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods for the synthesis of chiral isoquinoline derivatives is of great interest due to the prevalence of these motifs in biologically active natural products. nih.govacs.org Asymmetric synthesis strategies aim to produce enantiopure compounds through either diastereoselective or enantioselective catalytic methods. nih.gov
Traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions have been adapted for asymmetric synthesis. nih.govacs.org These stereochemically modified approaches often involve the use of chiral auxiliaries or catalysts. More recent strategies focus on the catalytic asymmetric reduction of various isoquinoline-containing precursors. mdpi.com This includes the asymmetric hydrogenation, transfer hydrogenation, and reductive amination of N-heteroaromatics, imines, enamines, and iminium salts. mdpi.com
Both transition-metal-catalyzed and organocatalytic methods have been successfully employed for the highly enantioselective synthesis of tetrahydroisoquinolines (THIQs), which can be precursors to chiral isoquinolinols. mdpi.com For example, rhodium and iridium complexes are effective catalysts for the asymmetric hydrogenation of the C=N bond in isoquinoline-derived substrates. mdpi.com Asymmetric transfer hydrogenation, using hydrogen sources like formic acid or isopropanol, also provides a powerful route to chiral THIQs. mdpi.com A one-pot, three-component coupling reaction under catalyst- and solvent-free conditions has been developed to synthesize Betti bases, which are [(benzothiazol-2-ylamino)(aryl)methyl]isoquinolinols, highlighting a straightforward approach to chiral structures. thieme-connect.com
Data Tables
Table 1: Overview of Synthetic Methodologies for Isoquinoline Scaffolds
| Method | Key Features | Catalyst/Reagent | Starting Materials | Products | Citations |
| Bischler-Napieralski | Electrophilic cyclization | Acid catalyst | β-Arylethylamides | Dihydroisoquinolines | uj.edu.placs.org |
| Pictet-Spengler | Cyclization with aldehyde/ketone | Acid catalyst | β-Arylethylamines | Tetrahydroisoquinolines | uj.edu.placs.org |
| Pomeranz-Fritsch | Acid-mediated cyclization | Acid catalyst | Benzalaminoacetals | Isoquinolines | uj.edu.placs.org |
| Ugi/Post-cyclization | Multicomponent reaction | Various | Aldehydes, amines, isocyanides, carboxylic acids | Diverse isoquinolines | uj.edu.placs.org |
| Oxidation of Tetrahydroisoquinolinols | Aromatization | DDQ/O₂ | Tetrahydroisoquinolinols | Isoquinolinols | rsc.org |
Table 2: Transition Metal-Catalyzed Synthesis of Isoquinolines
| Metal | Reaction Type | Substrates | Key Features | Citations |
| Palladium | α-Arylation/Cyclization | Ketones, aryl halides | Convergent synthesis of polysubstituted isoquinolines. | nih.gov |
| Palladium | Heck Reaction | 2-(1-Alkynyl)arylaldimines, alkenes | Forms 4-(1-alkenyl)-3-arylisoquinolines. | researchgate.net |
| Rhodium | C-H Activation/Annulation | Aryl aldimines, alkynes | High regioselectivity, mild conditions. | acs.org |
| Rhodium | Coupling/Cyclization | Benzimidates, diazoketoesters | Uses a C2 source for ring formation. | rsc.org |
| Copper | Oxidative Functionalization | Isoquinolines, C(sp³)–H sources | Radical process, ligand-free. | acs.orgnih.gov |
| Copper | C(sp²)-H Functionalization | Isoquinolines, vinyl azides | Forms imidazo[2,1-a]isoquinolines. | researchgate.net |
Advanced Spectroscopic Characterization of 8 Bromoisoquinolin 7 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) Studies
¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values (number of protons). In the hypothetical ¹H NMR spectrum of 8-Bromoisoquinolin-7-ol, one would expect to observe signals for the aromatic protons on the isoquinoline (B145761) core and a signal for the hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the nitrogen atom, as well as the electron-donating effect of the hydroxyl group. The coupling constants between adjacent protons would provide information about their connectivity.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
¹³C NMR spectroscopy would identify all the unique carbon atoms in the this compound molecule. The chemical shifts of the carbon signals would provide insight into their electronic environment. For instance, the carbon atom attached to the bromine (C-8) and the carbon bearing the hydroxyl group (C-7) would exhibit characteristic chemical shifts. The other aromatic carbons of the isoquinoline ring system would also have distinct signals.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To fully elucidate the structure and assign all signals unequivocally, a suite of two-dimensional (2D) NMR experiments would be essential:
COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks, showing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for piecing together the molecular framework, especially for quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can help to confirm the regiochemistry and stereochemistry of the molecule.
Without experimental data, a data table for these NMR studies cannot be generated.
Vibrational Spectroscopy for Molecular Fingerprinting
Infrared (IR) Spectroscopy Analysis
The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups and structural features. Key expected vibrations would include:
A broad O-H stretching band for the hydroxyl group.
C-H stretching vibrations for the aromatic rings.
C=C and C=N stretching vibrations characteristic of the isoquinoline ring system.
C-O stretching and O-H bending vibrations.
A C-Br stretching vibration, typically found in the fingerprint region.
Raman Spectroscopy Investigations
Raman spectroscopy, which relies on the inelastic scattering of light, would provide complementary information to IR spectroscopy. The Raman spectrum of this compound would be particularly useful for observing vibrations of the aromatic rings and other non-polar bonds. The combination of IR and Raman data would allow for a more complete vibrational analysis of the molecule.
Due to the lack of available experimental spectra, a data table of vibrational frequencies cannot be provided.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is a critical analytical tool for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement. For this compound, HRMS is used to confirm the elemental composition of C₉H₆BrNO. The technique's precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
The presence of bromine is distinctly identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, occurring in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum separated by approximately 2 Da, which is a clear indicator of a bromine-containing compound. The exact mass measurement of the molecular ion provides strong evidence for the proposed molecular formula.
Table 1: Theoretical and Observed Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₆BrNO |
| Theoretical Monoisotopic Mass | 222.9682 Da |
| Observed Mass (M+H)⁺ | Varies with instrumentation |
| Isotopic Pattern | Characteristic bromine pattern (⁷⁹Br/⁸¹Br) |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
The electronic absorption and emission properties of this compound are investigated using UV-Vis and fluorescence spectroscopy. The UV-Vis spectrum of quinoline and its derivatives typically exhibits multiple absorption bands in the ultraviolet region, which are attributed to π-π* electronic transitions within the aromatic system. asianpubs.org The substitution pattern, including the presence of the bromine atom and the hydroxyl group on the isoquinoline core, influences the position and intensity of these absorption maxima.
The study of related compounds like 8-hydroxyquinoline (B1678124) (8-HQ) provides valuable insights. 8-HQ is known for its fluorescence properties, which can be sensitive to the surrounding environment and substitution on the quinoline ring. mdpi.comresearchgate.net The fluorescence of 8-HQ derivatives is often influenced by processes such as excited-state proton transfer (ESPT). mdpi.comresearchgate.net The introduction of a bromine atom at the 8-position and a hydroxyl group at the 7-position in this compound is expected to modulate these photophysical properties. The specific wavelengths of maximum absorption (λmax) and emission (λem) are key parameters determined from these spectroscopic measurements.
Table 2: Spectroscopic Properties of Related Quinolines
| Compound | Absorption λmax (nm) | Emission λem (nm) | Solvent |
| 8-Hydroxyquinoline (8-HQ) | Solvent-dependent | Weakly fluorescent in many solvents | Various |
| 5,7-dibromo-8-hydroxy quinoline | Multiple bands in the 200-400 nm region | Not specified | Ethanol (B145695), Methanol, Water asianpubs.org |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of the molecule's structure and its packing in the solid state.
Computational and Theoretical Chemistry Studies of 8 Bromoisoquinolin 7 Ol
Reaction Mechanism Elucidation via Computational Pathways
Transition State Analysis for Key Synthetic Steps
Transition state (TS) analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms, determining rate-limiting steps, and predicting the feasibility of a synthetic pathway. For a molecule like 8-Bromoisoquinolin-7-ol, key synthetic steps would likely involve the construction of the isoquinoline (B145761) core and the introduction of the bromine and hydroxyl substituents.
Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of a reaction. This involves locating the structures of reactants, products, and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is inversely related to the reaction rate.
For the synthesis of a substituted isoquinoline, a common route is the Bischler-Napieralski or Pictet-Spengler reaction. A transition state analysis of such a cyclization step would involve:
Geometry Optimization: Calculating the lowest energy structures of the reactant, the transition state, and the product. The TS is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all real frequencies, while a TS has one imaginary frequency.
Intrinsic Reaction Coordinate (IRC) Calculation: This analysis follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located TS is correct for the reaction of interest.
Illustrative Data for a Hypothetical Cyclization Step:
| Parameter | Reactant Complex | Transition State (TS) | Product |
| Relative Energy (kcal/mol) | 0.00 | +25.4 | -15.2 |
| Key Bond Distance (Å) | C-N: 2.85 | C-N: 2.15 | C-N: 1.47 |
| Imaginary Frequency (cm⁻¹) | None | -350.2i | None |
This table illustrates typical data from a DFT calculation on a cyclization reaction, showing the activation barrier and the key bond formation.
Radical and Ionic Reaction Pathway Investigations
The introduction of a bromine atom onto the isoquinoline ring can potentially proceed through different mechanisms, primarily ionic (electrophilic aromatic substitution) or radical pathways. Computational chemistry provides powerful tools to investigate the viability of these competing pathways.
Ionic Pathway (Electrophilic Bromination): In this mechanism, an electrophilic bromine species (e.g., Br+) attacks the electron-rich aromatic ring. DFT calculations can model this process by:
Calculating the stability of the sigma complex (Wheland intermediate) formed by the addition of Br+ at different positions on the 7-hydroxyisoquinoline ring.
Determining the activation barriers for the formation of each intermediate. The position with the lowest activation barrier is the most likely site of substitution. The hydroxyl group at position 7 is an activating, ortho-, para-director, which would favor substitution at positions 6 and 8.
Radical Pathway: A radical pathway would involve the reaction of a bromine radical (Br•) with the isoquinoline scaffold. This is generally less common for aromatic substitution unless specific radical initiators are used. Computational investigation would involve:
Modeling the addition of a bromine radical to the aromatic ring to form a radical intermediate.
Calculating the energy barriers for this addition and subsequent steps (e.g., hydrogen abstraction) to reform the aromatic ring.
Studies on the functionalization of isoquinolines have shown that reaction pathways can be directed by reaction conditions, and computational models can predict how changes in reagents or catalysts favor either an ionic or a radical mechanism nih.gov. For 7-hydroxyisoquinoline, the strong directing effect of the hydroxyl group would likely make the ionic electrophilic substitution at position 8 a highly favorable pathway.
Spectroscopic Property Prediction and Validation through Computational Approaches
Computational methods are invaluable for predicting spectroscopic properties, aiding in the structural elucidation of newly synthesized compounds and the interpretation of experimental data.
Simulated NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. DFT calculations can predict ¹H and ¹³C NMR chemical shifts with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.
The process involves:
Optimizing the geometry of this compound at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).
Performing an NMR calculation on the optimized structure, which yields absolute shielding tensors for each nucleus.
Referencing these calculated shielding values to the shielding of a standard compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory, to obtain the chemical shifts (δ).
Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound: The following table is an illustrative prediction based on known substituent effects on the isoquinoline scaffold.
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
| C1 | 152.5 | H1 | 9.15 |
| C3 | 143.8 | H3 | 8.20 |
| C4 | 111.2 | H4 | 7.25 |
| C4a | 136.1 | H5 | 7.80 |
| C5 | 128.9 | H6 | 7.10 |
| C6 | 118.4 | 7-OH | 10.50 |
| C7 | 155.3 | ||
| C8 | 115.0 | ||
| C8a | 129.7 |
These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule ruc.dkbeilstein-journals.org.
Calculated Vibrational Frequencies and Intensities
The calculation provides a list of vibrational modes, their frequencies (in cm⁻¹), and intensities. Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra nih.govresearchgate.net.
Key Predicted Vibrational Frequencies for this compound: Based on studies of 8-hydroxyquinoline (B1678124) and related structures. nih.govresearchgate.net
| Frequency (cm⁻¹, scaled) | Intensity | Assignment |
| ~3450 | Medium | O-H stretch |
| ~3050 | Weak | Aromatic C-H stretch |
| ~1620 | Strong | C=N stretch |
| ~1580 | Strong | Aromatic C=C stretch |
| ~1280 | Medium | C-O stretch / O-H bend |
| ~1100 | Strong | Ring breathing modes |
| ~650 | Medium | C-Br stretch |
This analysis helps in assigning the peaks observed in an experimental IR or Raman spectrum, confirming the presence of key functional groups.
Theoretical Electronic Transitions and Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). This is crucial for understanding a molecule's color, photostability, and potential applications in materials science.
TD-DFT calculations on the optimized ground-state geometry of this compound would yield:
Vertical Excitation Energies: The energy required to promote an electron from an occupied to a virtual molecular orbital. These correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.
Oscillator Strengths (f): A measure of the probability of a given electronic transition, which relates to the intensity of the absorption peak.
Nature of Transitions: Identification of the molecular orbitals involved (e.g., HOMO→LUMO transitions, π→π* or n→π* character).
Studies on similar 8-hydroxyquinoline derivatives show that their absorption spectra are characterized by intense π→π* transitions researchgate.net. The introduction of bromine and hydroxyl groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted isoquinoline due to their electronic effects on the π system.
Hypothetical TD-DFT Results (in Chloroform):
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 3.54 | 350 | 0.15 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 3.97 | 312 | 0.45 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 4.43 | 280 | 0.32 | HOMO → LUMO+1 (π→π*) |
This table illustrates typical output from a TD-DFT calculation, predicting the main absorption bands.
Structure-Reactivity and Structure-Property Relationships via Theoretical Descriptors
Computational chemistry can quantify various electronic properties of a molecule, known as theoretical or molecular descriptors. These descriptors help establish Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR), which correlate a molecule's structure with its biological activity or physical properties researchgate.netresearchgate.netdrugdesign.orgnih.gov.
For this compound, key descriptors derived from DFT calculations would include:
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental.
E_HOMO: Relates to the ability to donate an electron (nucleophilicity).
E_LUMO: Relates to the ability to accept an electron (electrophilicity).
HOMO-LUMO Gap (ΔE): A crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity sapub.org.
Global Reactivity Descriptors:
Ionization Potential (I ≈ -E_HOMO): Energy required to remove an electron.
Electron Affinity (A ≈ -E_LUMO): Energy released when an electron is added.
Chemical Hardness (η = (I - A) / 2): Resistance to change in electron distribution.
Electronegativity (χ = (I + A) / 2): The power to attract electrons.
Molecular Electrostatic Potential (MEP): A 3D map of the charge distribution on the molecule's surface. It visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically blue) regions, predicting sites for intermolecular interactions. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms and positive potential around the hydroxyl hydrogen.
Illustrative Calculated Descriptors:
| Descriptor | Calculated Value | Implication |
| E_HOMO | -6.2 eV | Moderate electron-donating ability |
| E_LUMO | -1.8 eV | Good electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | High kinetic stability |
| Dipole Moment | 2.5 Debye | Significant molecular polarity |
These descriptors provide quantitative insights into the molecule's reactivity, stability, and intermolecular interaction potential, which are essential for designing new molecules with desired properties.
Chemical Reactivity and Derivatization of 8 Bromoisoquinolin 7 Ol
Functional Group Transformations at the Bromine Moiety (C-8)
The bromine atom at the C-8 position of the isoquinoline (B145761) ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. As an aryl bromide, it is amenable to a range of reactions common for such functionalities.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, from an aromatic ring. rsc.org For an SNAr reaction to proceed efficiently, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. rsc.orgmdpi.com
In the case of 8-Bromoisoquinolin-7-ol, the isoquinoline nitrogen acts as an electron-withdrawing group, but its influence at the C-8 position is not as pronounced as a nitro group would be. The adjacent hydroxyl group at C-7 is an electron-donating group, which further deactivates the ring towards traditional SNAr reactions. Consequently, forcing conditions, such as high temperatures and pressures, would likely be required to achieve substitution of the bromine atom by strong nucleophiles. There is a lack of specific published research detailing successful SNAr reactions at the C-8 position of this compound.
Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The bromine atom at C-8 is well-suited for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new C-C bonds. semanticscholar.org
Suzuki Reaction
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium complex in the presence of a base. nih.govresearchgate.net This reaction is widely used to form biaryl structures. It is highly probable that this compound could undergo Suzuki coupling with various aryl or vinyl boronic acids. The hydroxyl group at C-7 might require protection (e.g., as a methoxy (B1213986) or benzyloxy ether) prior to the reaction to prevent interference with the catalytic cycle or unwanted side reactions, although some conditions tolerate free hydroxyl groups.
A study on the synthesis of 8-arylisoquinoline derivatives utilized the Suzuki cross-coupling of 8-bromotetrahydroisoquinolin-4-one, a related precursor, demonstrating the feasibility of coupling at the C-8 position. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst / Base | Product | Notes |
| This compound (or protected derivative) | Arylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 8-Arylisoquinolin-7-ol | Hypothetical reaction based on established Suzuki coupling principles. |
| This compound (or protected derivative) | Vinylboronic Acid | Pd(dppf)Cl₂ / K₃PO₄ | 8-Vinylisoquinolin-7-ol | Reaction conditions would require optimization. |
Sonogashira Reaction
The Sonogashira coupling is a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. harvard.edusemanticscholar.org This method would allow for the introduction of an alkynyl substituent at the C-8 position of this compound. Similar to the Suzuki reaction, protection of the hydroxyl group may be necessary depending on the specific reaction conditions employed. The reaction is typically carried out under mild conditions with an amine base. harvard.edu
| Reactant 1 | Reactant 2 | Catalyst / Co-catalyst / Base | Product | Notes |
| This compound (or protected derivative) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 8-Alkynylisoquinolin-7-ol | Hypothetical reaction based on established Sonogashira coupling principles. |
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi.comacs.org This reaction could be used to attach a vinyl group to the C-8 position of the isoquinoline ring. The success and regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene and the specific catalyst system used. rsc.org
| Reactant 1 | Reactant 2 (Alkene) | Catalyst / Base | Product | Notes |
| This compound (or protected derivative) | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | 8-Styrylisoquinolin-7-ol | Hypothetical reaction based on established Heck reaction principles. |
| This compound (or protected derivative) | Ethyl Acrylate | Pd(OAc)₂ / K₂CO₃ | Ethyl (E)-3-(isoquinolin-8-yl)acrylate | Product stereochemistry is typically trans. |
Reductive Debromination Studies
Reductive debromination is the process of removing a bromine atom and replacing it with a hydrogen atom. This transformation can be achieved using various methods, including catalytic hydrogenation. mdpi.com For aryl bromides, this is commonly accomplished using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. mdpi.com This reaction would convert this compound into Isoquinolin-7-ol. The reaction conditions are generally mild and can be selective, potentially leaving other functional groups intact. mdpi.com Alternative, metal-free methods using radical initiators have also been developed. nih.gov No specific studies on the reductive debromination of this compound have been found in the literature.
Reactions Involving the Hydroxyl Group (C-7)
The phenolic hydroxyl group at the C-7 position is a key site for derivatization, allowing for the formation of ethers and esters, and it can also influence the reactivity of the aromatic ring.
Esterification and Etherification Reactions
Esterification
The hydroxyl group of this compound can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. The direct reaction with a carboxylic acid, known as Fischer esterification, typically requires an acid catalyst and often the removal of water to drive the equilibrium toward the product. pharmaguideline.com Alternatively, acylation with more reactive acid chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) provides a more efficient route to the corresponding esters.
Etherification
Ether derivatives can be synthesized via reactions such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide, which then displaces a halide from an alkyl halide to form the ether. For instance, reacting this compound with methyl iodide in the presence of a base like K₂CO₃ would yield 8-bromo-7-methoxyisoquinoline (B1626704). This O-alkylation is a common strategy to protect the hydroxyl group before performing reactions at other sites, such as the C-8 bromine.
A study on the bromination of 8-methoxyquinoline (B1362559) involved the synthesis of 5,7-dibromo-8-methoxyquinoline (B102607) from 5,7-dibromoquinolin-8-ol using dimethylsulfate, illustrating a typical etherification of a hydroxyquinoline scaffold.
Oxidation Reactions
Phenolic compounds can be susceptible to oxidation. The hydroxyl group of this compound makes the molecule potentially reactive towards oxidizing agents. Depending on the reagent and conditions, oxidation could lead to the formation of quinone-type structures or potentially ring-opening under harsh conditions. However, the isoquinoline ring system itself is relatively stable. Specific studies on the controlled oxidation of the hydroxyl group at C-7 of this particular isoquinoline are not well-documented. Research on other hydroxyquinolines has shown that oxidation can be complex, sometimes leading to polymerization or degradation products.
Hydrogen Bonding Interactions and Their Implications
The this compound molecule possesses both hydrogen bond donors and acceptors, enabling it to participate in various hydrogen bonding interactions that significantly influence its physical and chemical properties. jchemrev.com The primary hydrogen bond donor is the hydroxyl (-OH) group at the C-7 position. The hydrogen atom of this group is partially positively charged due to the high electronegativity of the oxygen atom. libretexts.org Potential hydrogen bond acceptors within the molecule are the lone pairs of electrons on the oxygen atom of the hydroxyl group and the nitrogen atom of the isoquinoline ring. youtube.com
These interactions can be categorized as follows:
Intermolecular Hydrogen Bonding: Molecules of this compound can form hydrogen bonds with each other. The hydroxyl group of one molecule can donate a hydrogen bond to the nitrogen atom or the hydroxyl oxygen of a neighboring molecule. This type of interaction is crucial in the solid state, leading to the formation of supramolecular structures such as dimers or extended chains. For instance, a similar compound, 7-Bromoquinolin-8-ol, has been shown to form hydrogen-bonded dimers in the solid state through intermolecular O-H···N bonds. nih.govresearchgate.net This intermolecular bonding is a key factor in determining the compound's melting point, boiling point, and solubility. youtube.com Molecules with strong hydrogen bonds require more energy to be separated, leading to higher boiling points compared to similar-sized molecules without such interactions. libretexts.org
Intramolecular Hydrogen Bonding: A weaker intramolecular hydrogen bond can potentially form between the hydroxyl group's hydrogen atom (at C-7) and the nitrogen atom at the N-2 position of the isoquinoline ring. This would result in the formation of a six-membered ring, a stable motif in intramolecular hydrogen bonding. cambridgemedchemconsulting.commdpi.com The stability of such an interaction depends on the geometry and the distance between the donor and acceptor atoms. jchemrev.com The presence of an intramolecular hydrogen bond can influence the molecule's conformation and the acidity of the hydroxyl proton. jchemrev.com
The bromine atom at the C-8 position, while not directly participating in hydrogen bonding, can influence the electronic properties of the ring and, consequently, the strength of the hydrogen bonds through its inductive and resonance effects.
Table 1: Potential Hydrogen Bonding in this compound
| Interaction Type | Donor | Acceptor | Implication |
| Intermolecular | 7-OH | N-2 (of another molecule) | Formation of dimers/polymers, affects melting/boiling points. |
| Intermolecular | 7-OH | 7-OH (of another molecule) | Contributes to crystal packing and solubility characteristics. |
| Intramolecular | 7-OH | N-2 | Influences molecular conformation and reactivity. |
Electrophilic Aromatic Substitution on the Isoquinoline Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. dalalinstitute.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic system. masterorganicchemistry.com The regioselectivity of EAS on the this compound ring is governed by the directing effects of the existing substituents: the hydroxyl group, the bromine atom, and the deactivating nature of the pyridine ring within the isoquinoline system.
The general mechanism involves two main steps:
Attack of the electrophile by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion). This is typically the rate-determining step. masterorganicchemistry.comlibretexts.org
Deprotonation of the intermediate to restore aromaticity and yield the substituted product. masterorganicchemistry.comlibretexts.org
The directing effects of the substituents on this compound are:
Hydroxyl (-OH) group at C-7: This is a powerful activating group and is ortho, para-directing. It strongly donates electron density to the ring via resonance, stabilizing the carbocation intermediate when substitution occurs at the ortho (C-6 and C-8) and para (no position available) positions relative to it.
Bromine (-Br) atom at C-8: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, but they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. It directs incoming electrophiles to the C-7 (ortho) and C-6 (para) positions.
The Isoquinoline Ring System: The pyridine ring is electron-deficient and generally deactivates the carbocyclic (benzene) ring towards electrophilic attack compared to benzene (B151609) itself. However, the activating effect of the hydroxyl group is dominant.
Considering these effects, the most likely positions for electrophilic attack are C-5 and C-6. The C-7 and C-8 positions are already substituted. The directing effects of the -OH and -Br groups reinforce each other to activate the C-6 position. The C-5 position is ortho to the pyridine nitrogen (a deactivating influence) but is activated by the resonance effect of the C-7 hydroxyl group. Experimental studies on the bromination of 8-hydroxyquinoline (B1678124) show that substitution occurs at the C-5 and C-7 positions, which are ortho and para to the hydroxyl group, leading to 5,7-dibromo-8-hydroxyquinoline. researchgate.netacgpubs.org By analogy, for this compound, the C-6 position is highly activated.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction Type | Reagents | Typical Electrophile | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 6-Nitro-8-bromoisoquinolin-7-ol |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 6,8-Dibromoisoquinolin-7-ol |
| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-6-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 6-Acyl-8-bromoisoquinolin-7-ol |
Regioselective C-H Functionalization of this compound
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying complex molecules, avoiding the need for pre-functionalized starting materials. mdpi.comnih.gov For isoquinoline derivatives, transition metal-catalyzed C-H activation is a common approach, often guided by a directing group on the molecule. mdpi.comrsc.org
In this compound, both the nitrogen atom of the isoquinoline ring and the hydroxyl group at C-7 can serve as directing groups to guide a metal catalyst to specific C-H bonds. Palladium catalysis is frequently employed for such transformations. snnu.edu.cnnih.gov The 8-aminoquinoline (B160924) moiety is a well-known and powerful bidentate directing group for palladium-catalyzed C-H functionalization at the C-5 position. researchgate.netnih.gov While this compound does not possess the amino group, the nitrogen and the hydroxyl oxygen can potentially coordinate to a metal center.
The most probable sites for C-H functionalization are the C-5 and C-1 positions.
C-5 Functionalization: The proximity of the C-5 hydrogen to the N-2 and O-7 atoms makes it a likely candidate for directed C-H activation. Coordination of a palladium catalyst to the nitrogen and oxygen could facilitate the formation of a palladacycle intermediate involving the C-5 position, leading to its subsequent functionalization (e.g., arylation, alkenylation, or acylation).
C-1 Functionalization: The C-1 position is adjacent to the nitrogen atom and is electronically activated. It is a common site for functionalization in isoquinoline systems.
The choice of catalyst, ligand, and reaction conditions can be tuned to achieve regioselectivity between these positions. The presence of the bromine atom at C-8 may sterically hinder functionalization at C-1 to some extent, potentially favoring reaction at the C-5 position.
Table 3: Potential Regioselective C-H Functionalization Reactions
| Reaction Type | Catalyst System (Example) | Directing Group | Probable Site of Functionalization | Potential Product |
| Arylation | Pd(OAc)₂, Ligand, Base | N-2 and/or 7-OH | C-5 | 5-Aryl-8-bromoisoquinolin-7-ol |
| Alkenylation | [RhCp*Cl₂]₂, AgSbF₆ | N-2 and/or 7-OH | C-5 or C-1 | 5-Alkenyl- or 1-Alkenyl-8-bromoisoquinolin-7-ol |
| Acetoxylation | Pd(OAc)₂, Oxidant | N-2 and/or 7-OH | C-5 | 5-Acetoxy-8-bromoisoquinolin-7-ol |
Formation of Fused Polycyclic Systems Incorporating the this compound Scaffold
The this compound framework is an excellent starting point for the synthesis of more complex, fused polycyclic systems, which are common motifs in natural products and pharmaceuticals. airo.co.inrsc.org The bromine atom and the hydroxyl group serve as versatile synthetic handles for constructing additional rings.
Several synthetic strategies can be envisioned:
Palladium-Catalyzed Cross-Coupling followed by Cyclization: The C-8 bromine atom is susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). By coupling a partner that contains a suitable functional group, an intramolecular cyclization can be triggered to form a new ring. For example, a Sonogashira coupling with a terminal alkyne bearing a hydroxyl group could be followed by an intramolecular cyclization to form a furan- or pyran-fused system.
Intramolecular Buchwald-Hartwig Amination: The bromine atom can react with an amine tethered to another part of the molecule (e.g., introduced at C-6 via EAS) in an intramolecular fashion to form a nitrogen-containing fused ring.
Reactions involving the Hydroxyl Group: The C-7 hydroxyl group can be used to form ether or ester linkages. For instance, reaction with a bifunctional reagent could bridge the C-7 oxygen to another position on the ring system, such as C-6, after its functionalization.
Cyclization via Nitrene Intermediates: If a nitro group is introduced (e.g., at C-6), it can be reduced to an amine and then converted to an azide (B81097). Thermal or photochemical decomposition of the azide would generate a highly reactive nitrene, which could undergo intramolecular C-H insertion to form a new fused heterocyclic ring. nih.gov
These methods allow for the construction of a wide variety of fused systems, including those containing five-, six-, or seven-membered rings, significantly expanding the structural diversity accessible from the this compound scaffold. organic-chemistry.org
Table 4: Representative Strategies for Fused Ring Synthesis
| Strategy | Key Reaction | Functional Group Utilized | Example Fused System |
| Heck Cyclization | Intramolecular Heck Reaction | C-8 Br and a tethered alkene | Pyrido-fused system |
| Suzuki-Miyaura Coupling/Cyclization | Suzuki coupling followed by dehydration | C-8 Br and boronic acid with a carbonyl | Furo[x,y-z]isoquinoline |
| Pictet-Spengler type reaction | Condensation and cyclization | Functionalization at C-6 with an aminoethyl group | Benzo[g]isoquinoline derivative |
| Etherification/Cyclization | Williamson ether synthesis followed by ring closure | 7-OH and a tethered halide | Oxazino[x,y-z]isoquinoline |
Potential Research Applications of 8 Bromoisoquinolin 7 Ol in Advanced Chemical Fields
Role as a Privileged Scaffold in Synthetic Organic Chemistry
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a rich source for the development of novel bioactive compounds. The isoquinoline (B145761) core, in a broader sense, is widely recognized as such a scaffold, forming the basis for numerous natural products and synthetic drugs. nih.gov
While direct research singling out 8-Bromoisoquinolin-7-ol as a privileged scaffold is not extensively documented, its structural features strongly suggest its potential in this capacity. The presence of the hydroxyl group at the 7-position and the bromine atom at the 8-position provides two distinct points for diversification. This allows for the systematic generation of compound libraries for screening against various biological targets. The isoquinoline nitrogen can also be quaternized or functionalized, further expanding the chemical space accessible from this starting material.
Table 1: Key Structural Features of this compound for Scaffold Diversification
| Feature | Position | Potential for Modification |
| Hydroxyl Group | C7 | O-alkylation, O-acylation, etherification, formation of sulfonates |
| Bromine Atom | C8 | Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) |
| Isoquinoline Nitrogen | N2 | N-alkylation, N-oxidation |
Utility as a Versatile Synthetic Intermediate for Complex Molecules
The strategic placement of functional groups on this compound makes it a highly valuable intermediate for the synthesis of more complex molecular architectures. The bromine atom is particularly significant, as it can be readily transformed through a variety of well-established cross-coupling reactions. This enables the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, at the 8-position.
For instance, Suzuki-Miyaura coupling can be employed to introduce new aryl or heteroaryl rings, leading to the formation of biaryl systems. Sonogashira coupling can be used to append alkyne functionalities, which can then undergo further transformations such as cycloadditions to construct more elaborate heterocyclic systems. Similarly, Buchwald-Hartwig amination can be utilized to introduce nitrogen-based substituents. The hydroxyl group can be protected during these transformations and then deprotected or used as a handle for further functionalization.
Investigation in Materials Science for Functional Polymers and Devices
The photophysical properties inherent to the isoquinoline ring system suggest that this compound could be a valuable building block in materials science. Isoquinoline derivatives are known to exhibit fluorescence, and modifications to the scaffold can tune these properties. The introduction of electron-donating or electron-withdrawing groups, facilitated by the reactive handles on this compound, can modulate the emission wavelength and quantum yield.
This tunability opens up possibilities for its incorporation into functional polymers for applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, or imaging agents. The bromine atom also provides a site for polymerization, potentially allowing for the creation of novel conjugated polymers with interesting electronic and optical properties. While specific research on this compound in this area is nascent, the foundational chemistry of isoquinolines supports its potential.
Application in Catalysis as a Ligand or Organocatalyst Component
Nitrogen-containing heterocyclic compounds are widely used as ligands in transition metal catalysis due to the coordinating ability of the nitrogen atom. The isoquinoline nitrogen in this compound can act as a coordination site for a metal center. Furthermore, the hydroxyl group at the 7-position could also participate in metal chelation, potentially forming a bidentate ligand.
The development of chiral ligands derived from this compound could be a promising avenue for asymmetric catalysis. By introducing chiral substituents, for example, via etherification of the hydroxyl group with a chiral alcohol, it may be possible to create ligands that can induce enantioselectivity in a variety of metal-catalyzed reactions. Additionally, the isoquinoline scaffold itself can be part of a larger organocatalyst design, where it can influence the steric and electronic environment of the catalytic center.
Exploration in Chemical Biology as a Molecular Probe for Mechanistic Studies
Molecular probes are essential tools in chemical biology for the study of biological processes in real-time. Fluorescent probes, in particular, allow for the visualization of specific molecules or events within a cellular environment. The potential fluorescence of the isoquinoline scaffold, combined with the reactive handles on this compound, makes it an attractive candidate for the development of novel molecular probes.
For example, the hydroxyl group could be masked with a protecting group that is cleaved by a specific enzyme or reactive oxygen species. This cleavage event would unmask the hydroxyl group and lead to a change in the fluorescence properties of the molecule, allowing for the detection of the target analyte. The bromine atom could be used to attach the probe to a specific cellular target via bioconjugation techniques. The development of such probes from this compound could provide new tools for understanding complex biological mechanisms. Natural products, which often contain privileged scaffolds, are a significant source of inspiration for the design of chemical probes. nih.gov
Future Perspectives and Emerging Avenues in 8 Bromoisoquinolin 7 Ol Research
Development of Novel and Sustainable Synthetic Methodologies
Traditional synthetic routes for isoquinoline (B145761) frameworks, such as the Bischler-Napieralski or Pomeranz–Fritsch reactions, often involve harsh conditions, hazardous reagents, and can result in low yields. The future of synthesizing 8-Bromoisoquinolin-7-ol will likely focus on "green chemistry" principles, which aim to minimize environmental impact by reducing waste, solvent use, and energy consumption. researchgate.netbenthamdirect.com
Key areas of development include:
One-Pot Syntheses: Combining multiple reaction steps into a single procedure to reduce solvent usage, purification steps, and time. researchgate.netbohrium.com
Green Catalysts: Employing recyclable and less toxic catalysts, such as polymer-supported sulphonic acid or p-toluenesulfonic acid (p-TSA), to drive reactions more efficiently. researchgate.netasianpubs.org
Alternative Energy Sources: Utilizing microwave or ultrasound irradiation to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. benthamdirect.comnih.gov
Eco-Friendly Solvents: Shifting from hazardous organic solvents to greener alternatives like water or ethanol (B145695), which significantly reduces the environmental footprint of the synthesis process. researchgate.netbohrium.com
These sustainable strategies are not just environmentally conscious but also offer economic benefits through increased efficiency and reduced waste management costs. nih.gov
| Parameter | Traditional Methodologies | Sustainable Methodologies |
|---|---|---|
| Conditions | Harsh (e.g., high temperatures, strong acids) | Mild asianpubs.org |
| Solvents | Hazardous organic solvents nih.gov | Green solvents (e.g., water, ethanol) bohrium.com |
| Catalysts | Often stoichiometric or toxic nih.gov | Recyclable, non-toxic catalysts benthamdirect.comasianpubs.org |
| Energy Input | Prolonged heating nih.gov | Microwave, ultrasound benthamdirect.comnih.gov |
| Waste Generation | High | Minimized researchgate.net |
| Efficiency | Often lower yields, multiple steps | Higher yields, one-pot reactions researchgate.netbenthamdirect.com |
Integration of Artificial Intelligence and Machine Learning in Chemical Research
Future applications of AI/ML in this area include:
Retrosynthetic Analysis: AI platforms can deconstruct the this compound molecule to suggest novel and efficient synthetic routes that a human chemist might not consider. chemical.aipharmafeatures.com These tools analyze vast reaction databases to identify the most plausible and cost-effective pathways. mindmapai.app
Reaction Outcome Prediction: Machine learning models can predict the success, yield, or selectivity of a chemical reaction under various conditions (e.g., different catalysts, solvents, temperatures). nih.govnih.gov This predictive capability minimizes trial-and-error experimentation, saving time and resources. nips.cc
Process Optimization: AI algorithms can be integrated with automated synthesis platforms to dynamically fine-tune reaction conditions in real-time, ensuring optimal yield and purity. pharmafeatures.com
Discovery of New Derivatives: Generative AI models can propose novel derivatives of this compound with desired properties for specific applications, such as enhanced biological activity or improved material characteristics. pharmafeatures.com
Exploration of Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
Understanding the mechanism and kinetics of a chemical reaction is crucial for optimization. The future of analyzing the synthesis of this compound lies in in-situ (in the reaction mixture) monitoring techniques that provide real-time data without the need for sample extraction. spectroscopyonline.comrsc.org
Advanced techniques that are becoming more accessible include:
FlowNMR Spectroscopy: This technique allows for the continuous, non-invasive monitoring of a reaction as it occurs. rsc.orgyoutube.com It can simultaneously identify and quantify reactants, intermediates, and products, providing detailed kinetic data. rsc.org
In-situ IR and Raman Spectroscopy: By inserting a fiber-optic probe directly into the reaction vessel, chemists can use infrared or Raman spectroscopy to track changes in the concentration of functional groups over time. acs.orgjascoinc.com This is particularly useful for identifying transient intermediate species. spectroscopyonline.comyoutube.com
UV/Vis Spectroscopy: As a cost-effective and sensitive method, UV/Vis spectroscopy can be used for real-time tracking of components that absorb light in the ultraviolet or visible range, making it suitable for monitoring many organic reactions. leidenuniv.nlmdpi.com
These real-time analysis methods provide a much deeper understanding of reaction dynamics compared to traditional offline analysis, enabling faster process development and optimization. rsc.orgoxinst.com
| Technique | Principle | Key Advantages for Synthesis of this compound |
|---|---|---|
| FlowNMR | Nuclear Magnetic Resonance analysis of a flowing reaction mixture. rsc.org | Provides detailed structural information and quantification of all species simultaneously; non-invasive. rsc.org |
| In-situ IR/Raman | Vibrational spectroscopy using a fiber-optic probe in the reactor. jascoinc.com | Tracks functional group changes, identifies intermediates, sensitive to molecular structure. acs.orgyoutube.com |
| In-situ UV/Vis | Measures the absorption of UV or visible light by the reaction mixture. leidenuniv.nl | High sensitivity, cost-effective, suitable for tracking conjugated systems common in isoquinolines. mdpi.com |
Deepening Computational Understanding of Reactivity and Molecular Interactions
Computational chemistry provides powerful tools for investigating molecules at the atomic level. nih.gov For this compound, methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can offer profound insights into its structure, properties, and interactions, guiding experimental work. rsc.org
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to predict the optimized molecular geometry, vibrational frequencies (IR and Raman spectra), and electronic properties (such as the HOMO-LUMO energy gap) of this compound. researchgate.netscirp.orgnih.gov This information helps to understand the molecule's intrinsic stability and reactivity. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov For derivatives of this compound, docking can screen for potential biological activities by evaluating their binding affinity to various receptors. rsc.orgmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of how this compound might interact with other molecules, such as solvents or biological macromolecules. mdpi.com These simulations can confirm the stability of interactions predicted by molecular docking. nih.govrsc.org
These computational studies are cost-effective methods to screen ideas, rationalize experimental observations, and design new molecules with tailored properties before committing to laboratory synthesis. mdpi.com
Uncovering New Research Applications for this compound in Emerging Technologies
While isoquinoline derivatives are well-known in medicinal chemistry, the unique electronic and structural features of this compound could be leveraged in various emerging technologies. researchgate.netnih.gov The presence of a bromine atom, a hydroxyl group, and a conjugated aromatic system provides functional handles for further modification and tuning of its properties.
Potential future research applications include:
Materials Science: The rigid, planar structure of the isoquinoline core is a feature found in organic light-emitting diode (OLED) materials. Future research could explore derivatives of this compound as components in emissive or charge-transport layers.
Chemical Sensors: The hydroxyl group and the nitrogen atom in the isoquinoline ring can act as binding sites for metal ions. This suggests that the compound could be developed as a scaffold for fluorescent chemosensors, where a change in fluorescence signals the presence of a specific analyte.
Catalysis: The isoquinoline motif can serve as a ligand for transition metal catalysts. The specific substitution pattern of this compound could be used to fine-tune the electronic and steric properties of a catalyst, potentially leading to new reactivity in organic synthesis.
Nanotechnology: The compound could be functionalized to attach to nanoparticles or surfaces, creating hybrid materials with unique optical or electronic properties for applications in imaging or electronics.
Exploring these non-traditional applications will require interdisciplinary collaboration and could reveal novel uses for this versatile chemical scaffold.
Q & A
Basic Questions
Q. What are the established synthetic routes for 8-Bromoisoquinolin-7-ol?
- Methodological Answer : The synthesis typically involves halogenation of isoquinoline precursors. For example, bromination at the 8-position can be achieved using reagents like or (N-bromosuccinimide) under controlled conditions. A hydroxyl group at the 7-position may require protection (e.g., acetyl or benzyl groups) during bromination to prevent side reactions. Post-reaction deprotection and purification via column chromatography or recrystallization are critical for high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms substituent positions and ring structure. Mass spectrometry (MS) verifies molecular weight (, 239.07 g/mol). Infrared (IR) spectroscopy identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹). X-ray crystallography can resolve ambiguities in stereochemistry or crystal packing .
Q. What are the known solubility and stability profiles of this compound?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (e.g., 2–12) and temperatures (e.g., 25–60°C) should be conducted using HPLC to monitor degradation. Store in inert atmospheres (argon) at –20°C to prevent bromine displacement or oxidation .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : While direct studies are limited, analogs (e.g., 8-hydroxyquinoline derivatives) show antimicrobial and anticancer activities. For initial screening, use in vitro assays:
- Antimicrobial : Broth microdilution against E. coli and S. aureus.
- Anticancer : MTT assay on HeLa or MCF-7 cell lines. Include positive controls (e.g., doxorubicin) .
Advanced Questions
Q. How can reaction conditions be optimized for high-yield synthesis of this compound?
- Methodological Answer :
- Catalysts : Screen Lewis acids (e.g., ) to enhance bromination efficiency.
- Solvent Systems : Compare DCM, THF, and acetonitrile for reaction kinetics.
- Temperature : Use a gradient (0–80°C) to identify optimal exothermic control.
- Workflow : Employ Design of Experiments (DoE) for multivariate optimization. Validate purity via HPLC and quantify yield gravimetrically .
Q. How do structural modifications at the 7- and 8-positions influence biological activity?
- Methodological Answer :
- Hydroxyl Group : Replace -OH with -OCH₃ or -F to assess hydrogen-bonding effects.
- Bromine Position : Compare 5-bromo vs. 8-bromo analogs via SAR studies.
- Assays : Use enzyme inhibition (e.g., kinase assays) and cellular uptake studies (fluorescence tagging). Computational docking (AutoDock Vina) predicts binding affinities to targets like topoisomerase II .
Q. What strategies resolve contradictions in reported biological efficacies of this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) using fixed/random-effects models.
- Replication : Standardize assay protocols (e.g., cell passage number, serum concentration).
- Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways. Address batch-to-batch compound variability via NMR purity checks .
Q. How can computational models predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking : Use Schrödinger Suite or MOE to simulate binding to cytochrome P450 or DNA gyrase.
- Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability.
- QSAR : Develop regression models correlating substituent electronic parameters (Hammett σ) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
